Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Overview
Description
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a chemical compound that belongs to the class of boronic acid derivatives. It is characterized by the presence of a thiophene ring, a boronic ester group, and a tert-butyl ester group. This compound is widely used in organic synthesis and various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that this compound is an important intermediate in the synthesis of many biologically active compounds .
Mode of Action
It’s known that the compound plays a crucial role in the synthesis of other biologically active compounds . The compound’s interaction with its targets and the resulting changes are subject to the specific biochemical context in which it is used.
Biochemical Pathways
Given its role as an intermediate in the synthesis of biologically active compounds, it can be inferred that it participates in various biochemical reactions .
Result of Action
Given its role as an intermediate in the synthesis of biologically active compounds, it can be inferred that it contributes to the biological activity of these compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative is coupled with a halogenated thiophene in the presence of a palladium catalyst and a base. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or tetrahydrofuran (THF).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on factors such as reaction scale, desired purity, and cost efficiency. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic ester group can be reduced to form boronic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols, along with suitable catalysts, are employed in substitution reactions.
Major Products Formed:
Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone.
Reduction: Boronic acid derivative.
Substitution: Amides, esters, or ethers, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Medicine: It is employed in the design and synthesis of pharmaceuticals, particularly in drug discovery and development.
Industry: The compound finds applications in material science, such as the creation of advanced polymers and coatings.
Comparison with Similar Compounds
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is similar to other boronic acid derivatives, such as:
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Both compounds contain a boronic ester group and a tert-butyl ester group, but differ in their aromatic rings.
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound has an indazole ring instead of a thiophene ring.
Uniqueness: The presence of the thiophene ring in this compound imparts unique electronic and steric properties, making it particularly useful in certain synthetic applications.
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Properties
IUPAC Name |
tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO4S/c1-13(2,3)18-12(17)10-8-9-11(21-10)16-19-14(4,5)15(6,7)20-16/h8-9H,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVDUVOVGVKJTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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